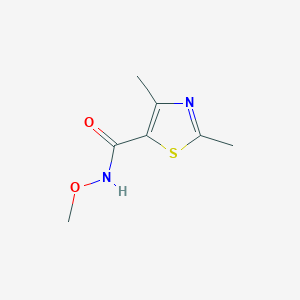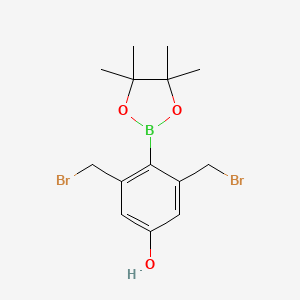
3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a complex organic compound that features both bromomethyl and dioxaborolan groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves multiple steps. One common method starts with the bromination of a phenol derivative to introduce bromomethyl groups at the 3 and 5 positions. This is followed by the introduction of the dioxaborolan group at the 4 position through a palladium-catalyzed cross-coupling reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while the dioxaborolan group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides, with reactions typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
科学研究应用
3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s ability to undergo specific reactions makes it useful in the development of biochemical probes and sensors.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: It is used in the production of advanced materials, including polymers and coatings with unique properties.
作用机制
The mechanism by which 3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects involves its ability to participate in various chemical reactions. The bromomethyl groups can act as electrophiles in substitution reactions, while the dioxaborolan group can form stable complexes with other molecules. These interactions can influence molecular pathways and targets, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
3,5-Dibromomethylphenol: Lacks the dioxaborolan group, making it less versatile in certain reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Lacks the bromomethyl groups, limiting its use in substitution reactions.
Uniqueness
3,5-Bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both bromomethyl and dioxaborolan groups, allowing it to participate in a wider range of chemical reactions and making it more versatile in scientific research and industrial applications.
属性
分子式 |
C14H19BBr2O3 |
|---|---|
分子量 |
405.92 g/mol |
IUPAC 名称 |
3,5-bis(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C14H19BBr2O3/c1-13(2)14(3,4)20-15(19-13)12-9(7-16)5-11(18)6-10(12)8-17/h5-6,18H,7-8H2,1-4H3 |
InChI 键 |
PVLNJLJYDGRRKH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2CBr)O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



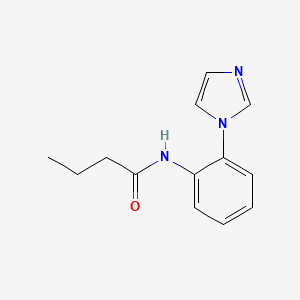

![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
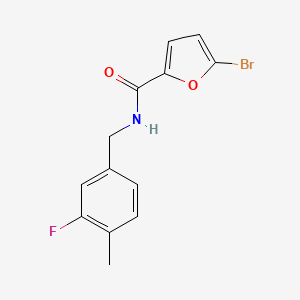


![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)

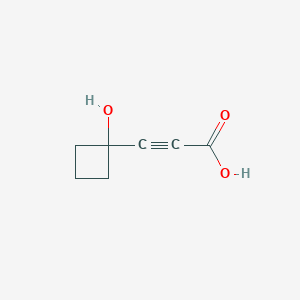

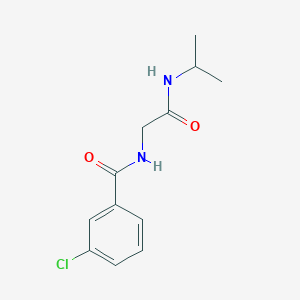
![N-(3-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14901212.png)
